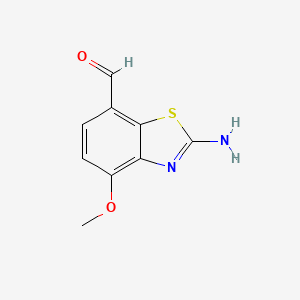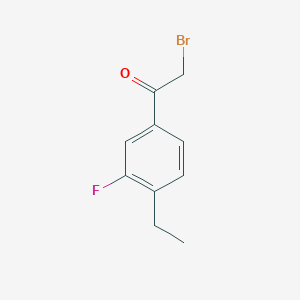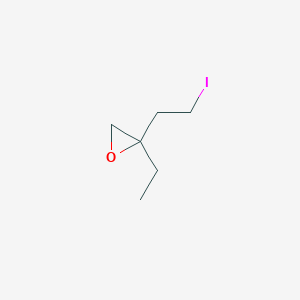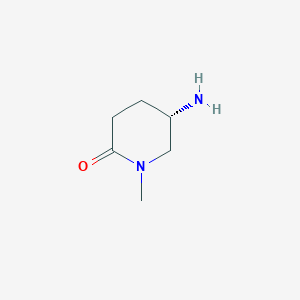
(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is a chemical compound known for its unique structure and properties. It belongs to the class of organosilicon compounds, which are widely used in various industrial and scientific applications due to their stability and versatility. This compound features an epoxy group and a disiloxane backbone, making it a valuable intermediate in organic synthesis and materials science.
准备方法
The synthesis of (3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane typically involves the reaction of appropriate siloxane precursors with epoxide-containing reagents. One common method includes the hydrosilylation of allyl glycidyl ether with tetramethyldisiloxane in the presence of a platinum catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .
化学反应分析
(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxy group is replaced by other functional groups.
Polymerization: The epoxy group can undergo polymerization reactions, forming cross-linked polymer networks.
Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.
作用机制
The mechanism of action of (3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane involves the interaction of its functional groups with target molecules. The epoxy group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of the target molecules. The disiloxane backbone provides stability and flexibility, allowing the compound to interact with various molecular targets and pathways .
相似化合物的比较
(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds, such as:
Tetrakisepoxy cyclosiloxane: This compound has a similar epoxy functionality but features a cyclic siloxane structure, which imparts different physical and chemical properties.
1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane: This compound has multiple epoxy groups and a longer siloxane chain, making it suitable for different applications in polymer chemistry and materials science.
The uniqueness of this compound lies in its specific combination of an epoxy group and a disiloxane backbone, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
属性
分子式 |
C10H24O3Si2 |
|---|---|
分子量 |
248.47 g/mol |
IUPAC 名称 |
dimethylsilyloxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C10H24O3Si2/c1-14(2)13-15(3,4)7-5-6-11-8-10-9-12-10/h10,14H,5-9H2,1-4H3 |
InChI 键 |
ICYXLXKMZOOGPX-UHFFFAOYSA-N |
规范 SMILES |
C[SiH](C)O[Si](C)(C)CCCOCC1CO1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,12-Dioxaspiro[5.6]dodecane-9-methanol](/img/structure/B8570943.png)







![2-[4-(4-Chlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B8571008.png)


![Imidazo[1,5-a]quinoline](/img/structure/B8571028.png)
